Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate
CAS No.:
Cat. No.: VC13684904
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNO3 |
|---|---|
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | methyl 3-chloro-4-oxo-1H-quinoline-6-carboxylate |
| Standard InChI | InChI=1S/C11H8ClNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | LXMQBDPEBQZMHX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The quinoline core of methyl 3-chloro-4-hydroxyquinoline-6-carboxylate consists of a benzene ring fused to a pyridine ring. Substituents at positions 3 (chlorine), 4 (hydroxyl), and 6 (methyl ester) create a sterically and electronically distinct profile. The molecular formula is inferred as , with a calculated molecular weight of 237.64 g/mol .
Table 1: Structural Comparison of Quinoline Carboxylate Derivatives
The target compound’s chlorine at position 3 and ester at position 6 distinguish it from analogs, potentially altering binding affinities and metabolic stability .
Physicochemical Properties
While experimental data for methyl 3-chloro-4-hydroxyquinoline-6-carboxylate are scarce, related compounds exhibit crystalline solid states with melting points exceeding 250°C . The hydroxyl and ester groups contribute to hydrogen bonding and polar interactions, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of chlorinated quinoline carboxylates typically involves multi-step protocols:
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Condensation: Reaction of substituted anilines (e.g., 3-chloroaniline) with orthoesters (e.g., triethyl orthoformate) to form intermediates .
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Cyclization: Treatment with malonate derivatives (e.g., diethyl malonate) in the presence of Lewis acids (e.g., boron trifluoride) to construct the quinoline core .
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Esterification: Introduction of the methyl ester via nucleophilic acyl substitution or transesterification .
For example, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is synthesized by heating m-chloroaniline with triethyl orthoformate, followed by cyclization with diethyl malonate and boron trifluoride . Adapting this method for the target compound would require substituting m-chloroaniline with a 6-carboxylate precursor.
Stability and Reactivity
The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution under basic conditions, while the ester group at position 6 may undergo hydrolysis to the carboxylic acid in aqueous environments . The hydroxyl group at position 4 can participate in hydrogen bonding or act as a leaving group in alkylation reactions .
Applications in Medicinal Chemistry
Drug Intermediate
Quinoline carboxylates serve as precursors for antimalarials (e.g., chloroquine) and kinase inhibitors . The methyl ester in methyl 3-chloro-4-hydroxyquinoline-6-carboxylate offers a handle for further functionalization, such as hydrolysis to the carboxylic acid or amide formation .
Structure-Activity Relationship (SAR) Studies
Comparative studies highlight the impact of substituent positions:
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Chlorine at position 3 (vs. 6 or 7) may enhance steric interactions with target proteins .
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Methyl esters improve lipophilicity and membrane permeability compared to ethyl analogs .
Comparative Analysis of Analogous Compounds
Table 2: Functional Group Impact on Biological Activity
The target compound’s chlorine at position 3 and methyl ester at 6 may synergistically enhance target binding and metabolic stability compared to these analogs.
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